molecular formula C25H31NO3 B2943325 (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone CAS No. 921784-29-4

(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone

Cat. No.: B2943325
CAS No.: 921784-29-4
M. Wt: 393.527
InChI Key: WFINBHCRKVDECB-UHFFFAOYSA-N
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Description

The compound (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone is a complex organic molecule that features a benzofuran moiety, a piperidine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone lies in its combined structural elements, which confer distinct chemical reactivity and biological activity. The presence of both benzofuran and piperidine moieties allows for diverse interactions with biological targets, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-(3,5-dimethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO3/c1-17-12-18(2)15-26(14-17)24(27)20-10-8-19(9-11-20)16-28-22-7-5-6-21-13-25(3,4)29-23(21)22/h5-11,17-18H,12-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFINBHCRKVDECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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